molecular formula C14H22N2O2 B13868282 1,1-Dimethylethyl {2-[(2-methylphenyl)amino]ethyl}carbamate

1,1-Dimethylethyl {2-[(2-methylphenyl)amino]ethyl}carbamate

Cat. No.: B13868282
M. Wt: 250.34 g/mol
InChI Key: QVGQXHACXMNOEQ-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl {2-[(2-methylphenyl)amino]ethyl}carbamate is a chemical compound with the molecular formula C14H22N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group and a carbamate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl {2-[(2-methylphenyl)amino]ethyl}carbamate typically involves the reaction of tert-butyl chloroformate with 2-[(2-methylphenyl)amino]ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl {2-[(2-methylphenyl)amino]ethyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into other functional groups.

    Substitution: The compound can participate in substitution reactions, where the tert-butyl group or the amino group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1,1-Dimethylethyl {2-[(2-methylphenyl)amino]ethyl}carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl {2-[(2-methylphenyl)amino]ethyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl methyl (2-(methylamino)ethyl)carbamate
  • N-Boc-N,N’-dimethylethylamine
  • tert-Butyl N-Methyl-N-[2-(MethylaMino)ethyl]carbamate

Uniqueness

1,1-Dimethylethyl {2-[(2-methylphenyl)amino]ethyl}carbamate is unique due to its specific structure, which includes both a tert-butyl group and a 2-methylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

tert-butyl N-[2-(2-methylanilino)ethyl]carbamate

InChI

InChI=1S/C14H22N2O2/c1-11-7-5-6-8-12(11)15-9-10-16-13(17)18-14(2,3)4/h5-8,15H,9-10H2,1-4H3,(H,16,17)

InChI Key

QVGQXHACXMNOEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCCNC(=O)OC(C)(C)C

Origin of Product

United States

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